![molecular formula C13H8BrNOS B6299869 2-(苯并[d]噻唑-2-基)-6-溴苯酚 CAS No. 90481-36-0](/img/structure/B6299869.png)

2-(苯并[d]噻唑-2-基)-6-溴苯酚

描述

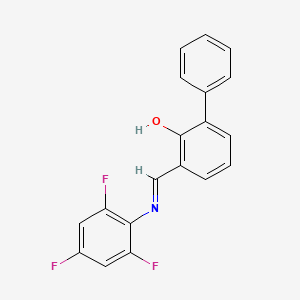

2-(Benzo[d]thiazol-2-yl)-6-bromophenol is a chemical compound that belongs to the class of benzothiazole derivatives . It is known to exhibit strong fluorescence phenomena . The molecule is characterized by a stable planar structure formed by a five-membered heterocycle and a six-membered ring hybridized to facilitate electron flow .

Synthesis Analysis

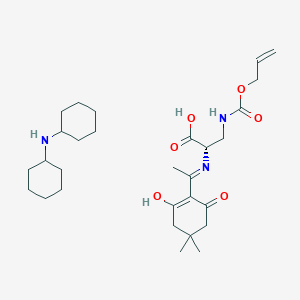

The synthesis of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)-6-bromophenol, often involves the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting benzothiazole derivatives can undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Another method involves the use of palladium-catalyzed Heck coupling reaction .Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]thiazol-2-yl)-6-bromophenol is characterized by a benzo[d]thiazol-2-yl group and a phenol group . The molecule forms a stable planar structure due to the formation of hydrogen bonds between the hydroxyl group and the nitrogen atom on the benzo[d]thiazol-2-yl group .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)-6-bromophenol, can undergo various chemical reactions. For instance, they can participate in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . They can also undergo S-oxidation/S–N coupling reactions .科学研究应用

1. 乙烯聚合催化

2-(苯并[d]噻唑-2-基)-6-溴苯酚衍生物已被用于合成钛和锆配合物。当这些配合物被甲基铝氧烷 (MAO) 激活后,可以作为乙烯聚合的催化剂,表现出中等至良好的活性 (Jia & Jin, 2009)。

2. DNA 结合和抗菌活性

包括衍生自 2-(苯并[d]噻唑-2-基)-6-溴苯酚的新型二价金属配合物通过嵌入模式表现出很强的 DNA 结合能力。这些配合物已显示出有效的 DNA 切割功效,并且对某些病原体具有有效的杀生物活性,超过了其游离配体的有效性 (Vamsikrishna 等人,2016)。

3. 光物理和物理化学性质

溶剂对源自 2-(苯并[d]噻唑-2-基)-6-溴苯酚的化合物的电子吸收行为的影响已经得到检验,同时对它们的分子结构、氢键和光谱参数进行了详细分析 (Ermiş & Durmuş, 2020)。

4. 抗菌活性

含有 2-(苯并[d]噻唑-2-基)-6-溴苯酚的化合物已显示出对某些细菌菌株和真菌有希望的抑制活性,其最低抑菌浓度 (MIC) 在 10.0-15.0 µg/mL 的范围内 (Reddy 等人,2018)。

5. 抗疟和抗菌活性

基于 2-(苯并[d]噻唑-2-基)苯酚的苯并噻唑取代的 β-内酰胺杂化物对各种细菌菌株表现出中等的抗菌活性,并具有作为抗疟剂的潜力 (Alborz 等人,2018)。

6. 在烯烃环氧化中的催化应用

具有 2-(苯并[d]噻唑-2-基)-6-溴苯酚衍生物的钼 (VI) 配合物已被用作烯烃氧化的催化剂,在某些实验条件下显示出很高的转化率 (Ghorbanloo 等人,2016)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been suggested to interact with their targets, leading to changes that inhibit the growth ofM. tuberculosis

Biochemical Pathways

This enzyme plays a critical role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting this enzyme, benzothiazole derivatives disrupt the integrity of the cell wall, leading to the death of the bacteria .

Result of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They inhibit the growth of M. tuberculosis by disrupting the integrity of the bacterial cell wall .

未来方向

The future directions for the research on 2-(Benzo[d]thiazol-2-yl)-6-bromophenol and other benzothiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, benzothiazole derivatives have been found to exhibit anti-inflammatory properties and anti-Parkinsonian activities . Further studies could also focus on the design and development of potent antagonists by confirming their binding with human receptors .

生化分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds, which can influence the function of these biomolecules .

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives exhibit fluorescence properties, which can be influenced by factors such as solvent polarity .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic processes .

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that thiazole derivatives can exhibit different fluorescence emissions in solution and solid films due to the excited-state intramolecular proton transfer (ESIPT) property .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-6-bromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-9-5-3-4-8(12(9)16)13-15-10-6-1-2-7-11(10)17-13/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRCXBCIZJMUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

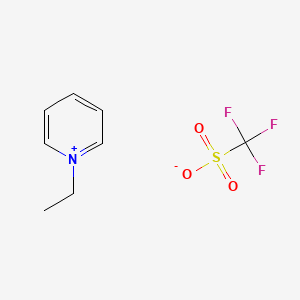

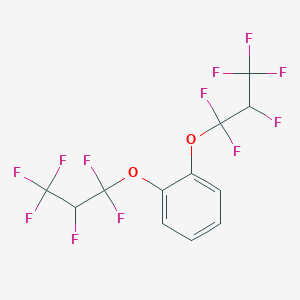

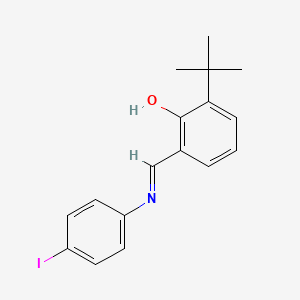

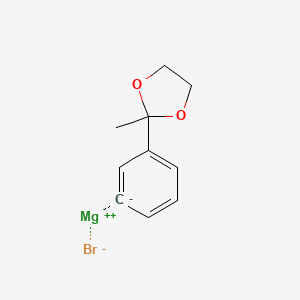

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)

![3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol](/img/structure/B6299854.png)

![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)